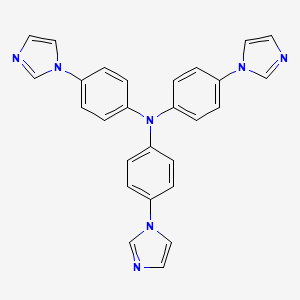

Tris(4-(1H-imidazol-1-yl)phenyl)amine

Description

Contextualization of Polydentate Ligands in Advanced Materials Science

Polydentate ligands are molecules or ions that can form multiple coordinate bonds to a single central metal ion. fiveable.me These ligands, also known as chelating agents, bind to a metal atom through two or more donor atoms simultaneously, forming a complex. fiveable.melibretexts.org This ability to form multiple bonds results in the formation of stable, ring-like structures called chelates, an effect known as chelation. libretexts.org The stability of a complex generally increases with the number of bonds the polydentate ligand forms with the metal. fiveable.me

In the realm of advanced materials science, polydentate ligands are fundamental building blocks for creating materials with tailored properties and functionalities. numberanalytics.com Their applications are diverse, spanning fields such as supramolecular chemistry, catalysis, and energy storage. numberanalytics.com They are particularly crucial in the synthesis of coordination polymers and metal-organic frameworks (MOFs). numberanalytics.com MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic polydentate ligands. numberanalytics.comnih.gov The predictable coordination geometry of these ligands allows for the rational design and synthesis of materials with specific network topologies, pore sizes, and chemical environments, which are essential for applications like gas storage, separation, sensing, and catalysis. nih.govmdpi.com

Significance of Triphenylamine (B166846) and Imidazole (B134444) Moieties in Molecular and Ligand Design

The triphenylamine (TPA) moiety is a propeller-shaped, non-planar, electron-donating group widely used in the design of functional organic materials. rsc.orgmdpi.com Its key characteristics include good hole-transporting capabilities, high thermal stability, and redox activity. rsc.orgmdpi.com The TPA core facilitates the formation of stable radical cations, making it an excellent component for materials used in optoelectronic devices like organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The presence of a TPA group can enhance the electrical conductivity of a material and its derivatives often exhibit useful photophysical properties, including fluorescence. mdpi.comacs.org

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a versatile functional group in ligand design due to its ability to act as a robust coordinating agent (a Lewis base) to a wide range of metal ions. rsc.org Imidazole derivatives are known for their good bipolar transport characteristics, meaning they can transport both electrons and holes. rsc.orgresearchgate.net The combination of a triphenylamine donor and an imidazole acceptor in a single molecule can create a bipolar material with efficient charge transfer properties. rsc.org This donor-acceptor architecture is a common strategy for developing materials for deep-blue OLEDs and other electronic applications. rsc.org

Overview of Tris(4-(1H-imidazol-1-yl)phenyl)amine (TIPA) as a Versatile Building Block in Coordination Chemistry and Materials Engineering

This compound (TIPA) is a semi-rigid, tridentate N-donor ligand that masterfully combines the key features of both triphenylamine and imidazole. mdpi.com The molecule consists of a central triphenylamine core functionalized at the para-positions of each phenyl ring with an imidazole group. This C3-symmetric, propeller-like structure provides three nitrogen donor sites, making TIPA an exceptionally versatile building block for the construction of coordination polymers and, most notably, metal-organic frameworks (MOFs). mdpi.com

The synthesis of TIPA is typically achieved through an Ullmann condensation reaction between tris(4-bromophenyl)amine (B153671) and imidazole. acs.org As a linker in MOF synthesis, TIPA's relatively long and semi-rigid skeleton is advantageous for constructing highly porous frameworks. mdpi.com Since its first reported use in MOF synthesis in 2011, hundreds of TIPA-based MOFs have been created. mdpi.comresearchgate.net These materials, often cationic frameworks, exhibit high stability and porosity, making them suitable for a range of applications including the capture of toxic oxoanions from water, chemical sensing, and gas adsorption and separation. nih.govmdpi.comrsc.org The inherent photophysical properties of the TIPA ligand also allow for the creation of luminescent MOFs. mdpi.comrsc.org

Scope and Organization of the Academic Research Outline for this compound

This article provides a focused examination of the chemical compound this compound (TIPA). The content is structured to first introduce the broader context of polydentate ligands in materials science and the specific roles of its constituent triphenylamine and imidazole moieties. It then provides a specific overview of TIPA as a key building block in coordination chemistry. The subsequent sections of this research outline will delve into the detailed synthesis and characterization of TIPA, its coordination behavior with various metal ions, the resulting structures and properties of TIPA-based materials like MOFs, and their diverse applications. The discussion will be confined to the chemical, structural, and functional properties of TIPA and its derivatives, adhering strictly to the specified topics.

Structure

3D Structure

Properties

IUPAC Name |

4-imidazol-1-yl-N,N-bis(4-imidazol-1-ylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N7/c1-7-25(8-2-22(1)31-16-13-28-19-31)34(26-9-3-23(4-10-26)32-17-14-29-20-32)27-11-5-24(6-12-27)33-18-15-30-21-33/h1-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDCQSZBEIDWSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN=C2)N(C3=CC=C(C=C3)N4C=CN=C4)C5=CC=C(C=C5)N6C=CN=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tris 4 1h Imidazol 1 Yl Phenyl Amine Tipa

Established Synthetic Pathways for TIPA

The foundational methods for synthesizing TIPA rely on robust and well-understood organic reactions, particularly the Ullmann condensation.

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, stands as a principal and widely cited method for the synthesis of TIPA. This reaction is effective for forming the crucial carbon-nitrogen bond between the triphenylamine (B166846) core and the imidazole (B134444) rings.

The synthesis of TIPA via Ullmann condensation typically involves the reaction between a halogenated triphenylamine derivative and imidazole. The most common precursor is tris(4-bromophenyl)amine (B153671), which provides the central triphenylamine scaffold. Imidazole serves as the nucleophile, displacing the bromine atoms on the phenyl rings.

The catalytic system is crucial for the reaction's success. A combination of a copper salt, such as copper(II) sulfate (B86663) (CuSO₄), and a base is employed. Potassium carbonate (K₂CO₃) is a frequently used base, serving to deprotonate the imidazole and facilitate the nucleophilic attack.

Table 1: Key Reactants and Catalysts in Ullmann Condensation for TIPA Synthesis

| Role | Chemical Compound |

|---|---|

| Central Scaffold | Tris(4-bromophenyl)amine |

| Nucleophile | Imidazole |

| Catalyst | Copper(II) sulfate (CuSO₄) |

Optimizing reaction conditions is essential for achieving high yields and purity of TIPA. The Ullmann condensation for this synthesis is typically performed under inert atmospheric conditions to prevent side reactions. The reaction requires elevated temperatures, commonly around 150°C. The duration of the reaction is also a significant factor, often requiring extended periods, such as 60 hours, to ensure completion.

Table 2: Optimized Reaction Conditions for TIPA Synthesis via Ullmann Condensation

| Parameter | Condition |

|---|---|

| Temperature | 150°C |

| Duration | 60 hours |

An alternative conceptual approach involves the synthesis of imidazole-containing precursors which are then integrated to form the final TIPA structure. The Debus-Radziszewski reaction is a classic and versatile method for the synthesis of substituted imidazoles. This multi-component reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine to form the imidazole ring. While not a direct synthesis of TIPA itself, this method is fundamental for creating functionalized imidazole derivatives that could potentially be used as building blocks in subsequent coupling reactions to form the TIPA ligand.

Ullmann Condensation Approaches to TIPA Synthesis

Emerging Synthetic Strategies and Chemical Modifications of TIPA

Beyond its synthesis, TIPA is also utilized as a monomer in the creation of advanced materials. An emerging application is its use in the synthesis of porous organic polymers (POPs). In this strategy, TIPA reacts with linkers such as 1,4-bis(bromomethyl)benzene (B118104) through an alkylation reaction. This process occurs via a nucleophilic attack from the imidazole nitrogen of TIPA onto the benzylic bromide of the linker, forming a cross-linked covalent network. This method transforms the discrete TIPA molecule into a functional polymeric material.

Spectroscopic and Analytical Characterization Techniques for TIPA Ligand Analysis

The structural confirmation and purity assessment of the synthesized TIPA ligand are performed using a suite of spectroscopic and analytical techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the functional groups present in the TIPA molecule. For polymers incorporating TIPA, characteristic C-N stretching vibrations consistent with the imidazole ring are observed, for instance, around 1350 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the precise molecular structure. In ¹H NMR, the disappearance of signals corresponding to the starting materials and the appearance of new signals for the phenyl and imidazolyl protons in the correct integration ratios confirm the successful synthesis.

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of TIPA. The detection of the molecular ion peak corresponding to the calculated mass of TIPA provides strong evidence for its formation.

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which is then compared against the theoretical values calculated from the molecular formula of TIPA (C₂₇H₂₁N₇) to verify its elemental composition.

Table 3: Physicochemical Properties of Tris(4-(1H-imidazol-1-yl)phenyl)amine

| Property | Value |

|---|---|

| Molecular Formula | C₂₇H₂₁N₇ |

Coordination Chemistry of Tris 4 1h Imidazol 1 Yl Phenyl Amine Tipa

TIPA Ligand Design Principles and Metal Coordination Modes

Tris(4-(1H-imidazol-1-yl)phenyl)amine (TIPA) is a versatile organic ligand extensively used in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). Its design is centered around a triphenylamine (B166846) core, which is functionalized at the para-positions of each phenyl ring with an imidazole (B134444) group. This specific molecular architecture imparts a trigonal symmetry and offers multiple nitrogen donor sites, making it an effective building block in coordination chemistry.

Tridentate N-Donor Characteristics of this compound

The key to TIPA's function as a ligand lies in its tridentate N-donor characteristics. The molecule possesses three imidazole groups, each containing a nitrogen atom that can donate a lone pair of electrons to a metal center, forming a coordinate covalent bond. libretexts.org As a semi-rigid, neutral ligand, TIPA can coordinate to one, two, or three metal centers simultaneously. mdpi.com

The tripodal structure of TIPA allows for a variety of coordination modes. It commonly acts as a three-connecting (3-c) node, bridging three different metal centers. This µ₃-bridging capability is fundamental to the formation of extended three-dimensional (3D) networks. researchgate.net The flexibility of the aryl rings allows for adjustments in the orientation of the imidazole donors, enabling the ligand to accommodate the geometric preferences of different metal ions and contribute to the formation of diverse network topologies, from 2D layered structures to complex 3D frameworks. mdpi.com

Electronic Structure Modulation in TIPA via Triphenylamine Core and Imidazole Substituents

The electronic properties of TIPA are a direct result of its composite structure, combining the electron-rich triphenylamine core with the coordinating imidazole substituents. The central triphenylamine unit is a well-established hole-transporting moiety with a conjugated π-system, which plays a crucial role in the electronic behavior of the resulting coordination complexes.

This conjugation allows for electron delocalization across the molecule, giving rise to interesting photophysical properties. TIPA-based MOFs often exhibit ligand-centered luminescence. The electronic structure can lead to phenomena such as Ligand-to-Ligand Charge Transfer (LLCT), where electronic transitions occur between the triphenylamine core and the imidazole groups. Furthermore, when incorporated into rigid MOF structures, the restricted intramolecular rotation of the phenyl rings can lead to Aggregation-Induced Emission (AIE), amplifying the fluorescence of the material. The interplay between the triphenylamine core and the imidazole groups thus provides a mechanism for tuning the electronic and photoluminescent properties of the materials constructed from this ligand.

Construction of TIPA-Derived Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The assembly of TIPA with metal ions has yielded a vast number of MOFs and CPs with diverse structures and properties. The semi-rigid nature of the TIPA ligand, combined with the specific coordination preferences of the metal nodes, allows for the construction of frameworks with high porosity and stability. mdpi.com These materials have shown significant potential in applications such as gas storage, chemical sensing, and the capture of environmental contaminants. mdpi.comacs.org

Strategic Selection of Metal Nodes and Their Coordination Environments in TIPA-MOFs (e.g., Zn(II), Cd(II), Co(II), Cu(I), Ni(II))

The choice of the metal node is a critical factor that dictates the final topology and properties of a TIPA-based MOF. Different metal ions exhibit distinct coordination numbers and preferred geometries (e.g., tetrahedral, octahedral), which, in combination with the tridentate nature of TIPA, directs the assembly of the framework. mdpi.comlibretexts.org A variety of divalent metal ions have been successfully employed to construct TIPA-MOFs.

For example, Zinc(II) often adopts a four-coordinate tetrahedral geometry. In one reported structure, Zn(II) ions are linked by three TIPA molecules to form a single layer, which is then bridged by other units to create a bilayer structure. mdpi.comCadmium(II) can form dinuclear Cd₂Cl₂ units or larger [Cd₄(μ₃-OH)₄] clusters, leading to complex 3D frameworks, some of which exhibit interpenetration. mdpi.comacs.orgCobalt(II) has been used to synthesize structures like [Co(Tipa)Cl₂(H₂O)], contributing to frameworks with features like 2D polycatenation. acs.orgNickel(II) has been incorporated into water-stable cationic MOFs, such as {[Ni₂(TIPA)₃(SO₄)(H₂O)₃]²⁺}n, which are suitable for applications in aqueous media. mdpi.com Similarly, Copper(II) has been used to create multinuclear complexes within TIPA frameworks. rsc.org The strategic selection of these metal ions allows for fine-tuning of the resulting MOF's architecture and function.

| Metal Node | Example Compound | Key Structural Feature | Reference |

|---|---|---|---|

| Zn(II) | [Zn₂(Tipa)(4,4′-bpdc)₁.₅(H₂O)(NO₃)] | 3D pillared-layer structure | acs.org |

| Cd(II) | [Cd(Tipa)Cl₂] | Two-fold interpenetrated framework with dinuclear Cd₂Cl₂ units | mdpi.comacs.org |

| Co(II) | [Co(Tipa)Cl₂(H₂O)] | Formation of 2D polycatenated layers | acs.org |

| Ni(II) | {[Ni₂(TIPA)₃(SO₄)(H₂O)₃]²⁺}n | Water-stable cationic framework | mdpi.com |

| Cu(II) | [Cu₄(Tipa)₄(L4)₂(CH₃OH)₂(H₂O)₂] | Multinuclear copper complex formation | rsc.org |

Auxiliary Ligand Incorporation in TIPA-MOF Construction

While TIPA is a highly effective primary ligand, the structural diversity of the resulting frameworks can be significantly expanded by incorporating auxiliary ligands, also known as co-linkers. mdpi.com This strategy involves the simultaneous use of TIPA and another organic ligand, typically a carboxylate or a small organic molecule, in the synthesis process. mdpi.comresearchgate.net These auxiliary ligands can act as pillars, spacers, or additional nodes within the framework, influencing its dimensionality, connectivity, and pore characteristics. researchgate.net The use of various carboxylate ligands, for instance, has led to the creation of fascinating and complex topologies, including polyrotaxane, polycatenation, and highly interpenetrated structures. mdpi.com

Small organic molecules, particularly dicarboxylates and tricarboxylates, play a crucial role as co-linkers in modulating the structure of TIPA-MOFs. rsc.orgresearchgate.net By varying the length, rigidity, and functionality of these co-linkers, it is possible to systematically tune the resulting framework. The carboxylate groups coordinate to the metal centers, while the organic backbone of the co-linker spans the distance between metal nodes, acting in concert with the larger TIPA ligand. rsc.org

This approach has been demonstrated in the synthesis of several zinc(II) and manganese(II) coordination polymers. rsc.org For instance, using Zn(II) and TIPA, the introduction of 1,3-benzenedicarboxylic acid (H₂L1) results in a 2D→3D framework with parallel polycatenation of square layers. In contrast, using the larger 1,3,5-benzenetricarboxylic acid (H₃L2) under similar conditions produces a 3D framework with a completely different (3,4)-connected topology. rsc.org This highlights the profound impact that the geometry and connectivity of the small organic co-linker have on the final structure of the MOF.

| Metal Node | Co-Linker | Resulting Compound Formula | Structural Outcome | Reference |

|---|---|---|---|---|

| Zn(II) | 1,3-benzenedicarboxylic acid (H₂L1) | [Zn(Tipa)(L1)]·H₂O | 2D → 3D framework with parallel polycatenation | rsc.org |

| Zn(II) | 1,3,5-benzenetricarboxylic acid (H₃L2) | [Zn₂(Tipa)(L2)(μ₂-O)]·2H₂O | 3D (3,4)-connected network | rsc.org |

| Zn(II) | 1,2,4,5-benzenetetracarboxylic acid (H₄L3) | [Zn₂(Tipa)(L3)]·3.5H₂O | 3D framework | rsc.org |

| Mn(II) | 1,3,5-benzenetricarboxylic acid (H₃L2) | [Mn(Tipa)(L2)]·H₂O | 3D framework with (3,6)-connected rtl topology | rsc.org |

Inorganic Oxyanions as Structure-Directing or Bridging Agents in TIPA-MOFs (e.g., Sulfate (B86663), Phosphate, Phosphite)

The incorporation of inorganic oxyanions as auxiliary components is a key strategy in the design and synthesis of metal-organic frameworks (MOFs) based on this compound (TIPA). These anions can act as structure-directing agents or bridging ligands, influencing the final topology, porosity, and stability of the resulting framework. Their role is particularly significant in the construction of cationic MOFs, where they can also serve as charge-balancing counter-ions within the pores. bohrium.comresearchgate.net

Similarly, phosphite (B83602) anions have been successfully employed to construct hybrid zincophosphite-TIPA frameworks. Two such compounds, [Zn2(HPO3)2(TIPA)]·2H2O and [Zn3(HPO3)3(TIPA)]·6H2O, demonstrate the effective integration of inorganic building blocks with the TIPA ligand. mdpi.com In these structures, inorganic zincophosphite chains act as supramolecular building blocks that are linked by TIPA molecules, showcasing the ability of phosphite to guide the assembly of novel framework architectures. nih.govmdpi.com The use of these oxyanions highlights a versatile approach to creating TIPA-based MOFs with tailored structural features and hydrolytic stability. nih.gov

The table below summarizes examples of TIPA-MOFs incorporating inorganic oxyanions.

| Compound Formula | Metal Ion | Oxyanion | Role of Oxyanion | Framework Dimensionality | Ref |

| {[Ni2(TIPA)3(SO4)(H2O)3]·(SO4)·xG}n | Ni(II) | Sulfate (SO4²⁻) | Bridging ligand and counter-ion | 3D | nih.gov |

| [Zn2(HPO3)2(TIPA)]·2H2O | Zn(II) | Phosphite (HPO3²⁻) | Forms inorganic building blocks | - | mdpi.com |

| [Zn3(HPO3)3(TIPA)]·6H2O | Zn(II) | Phosphite (HPO3²⁻) | Forms inorganic building blocks | - | mdpi.com |

Application of Secondary Organic Linkers in TIPA-MOF Architectures

The introduction of small, secondary organic linkers alongside TIPA is another effective strategy for constructing diverse and highly porous MOF architectures. bohrium.com These secondary linkers, often simple N-donor molecules, can act as pillars, bridges, or auxiliary connectors between metal-TIPA units, leading to frameworks with enhanced dimensionality, specific topologies, and controlled pore environments. mdpi.com

For instance, small molecules like imidazole (Im) and tetrazole (Tz) have been used to create complex 3D structures. In one case, the use of imidazole as a secondary linker resulted in the formation of [Zn3(TIPA)2(Im)3]·3NO3·solvent, a 3D pillared-layer framework. mdpi.com This compound features large elliptical channels with pore apertures of 7.7 and 13.1 Å. mdpi.com In another example, tetrazole was employed to synthesize [Zn2(TIPA)2(Tz)][Zn(TIPA)(NO3)(H2O)]·4NO3·3DOA·solvent (DOA = 1,4-dioxane), which exhibits a rare sandwich-like structure. mdpi.com In this architecture, μ2-Zn-Tz-Zn units bridge single layers of zinc-TIPA networks to form a bilayer structure with an open window of approximately 11.0 Å. mdpi.com

These examples demonstrate that the choice of the secondary organic linker can dramatically influence the final structure, allowing for fine-tuning of the framework's porosity and topology. This approach expands the structural diversity achievable with the TIPA ligand beyond what is possible with TIPA alone or in combination with traditional carboxylate linkers. mdpi.com

The table below details TIPA-MOFs constructed with secondary organic linkers.

| Compound Formula | Metal Ion | Secondary Linker | Resulting Structure Type | Porosity (%) | Ref |

| [Zn3(TIPA)2(Im)3]·3NO3·solvent | Zn(II) | Imidazole (Im) | 3D Pillared-layer | 32.6 | mdpi.com |

| [Zn2(TIPA)2(Tz)][Zn(TIPA)(NO3)(H2O)]·4NO3·3DOA·solvent | Zn(II) | Tetrazole (Tz) | Bilayer sandwich structure | 28.8 | mdpi.com |

Crystallization Mechanisms and Self-Assembly Processes of TIPA-MOFs

The formation of TIPA-based MOFs is a complex process governed by the principles of coordination-driven self-assembly. nih.govresearchgate.netnih.gov This process involves the spontaneous organization of the TIPA ligand and metal ions or metal clusters (secondary building units, SBUs) into a thermodynamically stable, ordered crystalline structure. nih.govmdpi.com The crystallization of MOFs is influenced by numerous factors, including the geometry of the TIPA ligand, the coordination preference of the metal ion, temperature, pH, and the molar ratios of the reactants. nih.gov

The self-assembly process for TIPA-MOFs begins with the coordination of the imidazole nitrogen atoms of the TIPA molecule to metal centers. nih.govmdpi.com This initial coordination can lead to the formation of discrete molecular complexes (0D), one-dimensional chains (1D), two-dimensional layers (2D), or, ultimately, three-dimensional frameworks (3D). youtube.comresearchgate.net The semi-rigid, tripodal nature of the TIPA ligand provides a specific geometric predisposition that guides the extension of the network in three dimensions. mdpi.com

The crystallization of MOFs is a process of nucleation and growth. researchgate.net It involves the self-assembly of metal-oxygen clusters and organic linkers. researchgate.net The specific pathways for SBU formation and the subsequent nucleation trajectory are critical for the reproducibility of the final MOF's properties. rsc.org While the general principles of MOF crystallization apply to TIPA-based systems, the specific mechanisms can be tailored by synthetic conditions. researchgate.netvirginia.edu For instance, the introduction of auxiliary ligands or structure-directing anions can alter the assembly pathway, leading to different final topologies, such as pillared-layer or interpenetrating frameworks. bohrium.com

Structural Diversity and Topological Architectures of TIPA-Based MOFs and CPs

The semi-rigid and tripodal geometry of the TIPA ligand, combined with its versatile coordination capabilities, has led to the synthesis of a wide array of coordination polymers (CPs) and MOFs with remarkable structural diversity and complex topological architectures. mdpi.com

Development of Zero-Dimensional to Three-Dimensional Frameworks from TIPA

The dimensionality of coordination polymers constructed from TIPA is a direct consequence of the reaction conditions and the specific metal ions and auxiliary ligands employed. The assembly can be controlled to yield structures ranging from discrete, zero-dimensional (0D) molecular cages or clusters to extended three-dimensional (3D) frameworks.

Zero-Dimensional (0D) Structures: These are discrete molecular entities where a limited number of TIPA ligands coordinate to one or more metal centers, forming a closed, non-extended structure. youtube.comresearchgate.net

One-Dimensional (1D) Structures: TIPA can link metal centers to form infinite chains or ribbons. nih.gov

Two-Dimensional (2D) Structures: The tripodal nature of TIPA allows it to connect metal ions into 2D sheets or layers. mdpi.com These layers can then serve as building blocks for more complex 3D architectures.

Three-Dimensional (3D) Structures: Through the interconnection of metal nodes by TIPA ligands, robust 3D frameworks can be constructed. mdpi.comnih.gov These frameworks often exhibit high porosity and are the primary focus for applications in gas storage and separation. bohrium.com The use of auxiliary ligands or metal clusters as nodes of higher connectivity is a common strategy to promote the formation of stable 3D TIPA-MOFs. bohrium.commdpi.com

Pillared-Layer Structures in TIPA-Based MOFs

A common and effective strategy for constructing 3D MOFs from 2D layers is the use of "pillars"—ligands that bridge the layers, creating a robust three-dimensional structure with accessible pores. nih.govrsc.orgresearchgate.netrsc.org In TIPA-based systems, this can be achieved in several ways. The TIPA ligand itself can act as a pillar between layers formed by other components, or, more commonly, secondary organic linkers can be introduced to pillar 2D networks formed by metal ions and TIPA.

A prime example is the compound [Zn3(TIPA)2(Im)3]·3NO3·solvent, where imidazole molecules act as pillars connecting 2D zinc-TIPA layers, resulting in a 3D framework with large, well-defined channels. mdpi.com This pillared-layer approach is a powerful method for controlling the pore size and shape of the final material, as the interlayer spacing can be systematically varied by changing the length and geometry of the pillar ligand. nih.gov

Interpenetrating Frameworks Derived from TIPA (e.g., 2-fold, Self-Interpenetrating Topologies)

Interpenetration, where two or more independent frameworks grow through one another, is a common phenomenon in MOF chemistry, particularly when using long, flexible ligands like TIPA. researchgate.netnih.gov This entanglement of frameworks can significantly influence the material's properties, such as pore size, stability, and gas adsorption behavior. researchgate.net While sometimes seen as a way to reduce porosity, controlled interpenetration can be advantageous for enhancing framework stability and creating specific pore environments for selective molecular recognition. researchgate.netrsc.org

Self-interpenetration, where a single continuous framework weaves through itself, has also been observed in TIPA-based MOFs, such as in [CdL(NO3)2·4H2O]n (L = TIPA). mdpi.com The tendency of TIPA to form interpenetrated structures stems from its long skeleton, which can generate large open spaces that are often thermodynamically stabilized by the formation of a second, entangled network. mdpi.comresearchgate.net

The table below provides examples of interpenetrating TIPA-MOFs.

| Compound Formula | Metal Ion | Type of Interpenetration | Key Structural Feature | Ref |

| [Cd(TIPA)Cl2]·2(DMF)·H2O | Cd(II) | 2-fold | Double-walled network from μ2-Cl⁻ bridges | mdpi.com |

| [CdL(NO3)2·4H2O]n | Cd(II) | Self-interpenetrating | High water stability | mdpi.com |

Polycatenation Phenomena and Topological Evolution in TIPA-MOFs (e.g., 2D+2D→3D Polycatenation)

The assembly of TIPA with metal ions and ancillary ligands often leads to the formation of intricate entangled structures, with polycatenation—the interlinking of two or more individual networks—being a prominent feature. A notable example is the formation of a 2D → 3D framework through the parallel polycatenation of undulated square layers (sql). rsc.org In one such instance, a zinc-based coordination polymer, [Zn(TIPA)(L1)]·H2O (where H2L1 is 1,3-benzenedicarboxylic acid), demonstrates this phenomenon. rsc.org The structure consists of 2D sql nets that are interwoven in a parallel fashion to generate a stable 3D architecture. rsc.org

The topological evolution of TIPA-based MOFs is highly dependent on the choice of metal ions and, crucially, the geometry and functionality of the co-ligands, such as carboxylates. rsc.org The flexible nature of the TIPA ligand, combined with the rigid or semi-rigid nature of various co-ligands, allows for a range of topological outcomes. For instance, the coordination of TIPA with different benzenedicarboxylic acids and zinc ions has resulted in diverse topologies, including a 3D 3,4-connected network and a more complex 3D 3,4,6-connected framework. rsc.org The use of a related ligand, tris[4-(1H-imidazol-1-yl)phenyl]phosphine oxide (tipo), in conjunction with different dicarboxylates, has also yielded a variety of entangled structures, including a 2D → 3D parallel polycatenation of an sql net combined with polythreading. nih.gov

This demonstrates that the final topology is a result of a delicate interplay of factors including the coordination preferences of the metal center, the geometry of the TIPA ligand, and the length and flexibility of the co-ligands, which collectively guide the self-assembly process towards complex, interlocked superstructures.

Design and Properties of Cationic TIPA-MOFs with Open Channels

A significant area of research in TIPA coordination chemistry is the design of cationic MOFs with open channels. bohrium.com The positive charge of the framework is typically balanced by anions residing within the channels. The design of these materials often relies on a strategy of charge balance and compensation, where the assembly of metal centers and TIPA molecules results in a cationic framework. nih.gov

Several design strategies have been employed to construct highly porous and stable cationic TIPA-MOFs:

Use of Small Organic Molecules as Auxiliaries: The first TIPA-based cationic MOF with nanoscaled channels was prepared using this strategy. nih.gov

Use of Inorganic Oxyanions as Auxiliaries: Inorganic oxyanions can bridge metal centers to form metal-oxyanion subunits, which then assemble with TIPA to create porous frameworks. nih.gov

Use of Small Organic Molecules as Secondary Linkers: The incorporation of secondary linkers can further modify the structure and properties of the resulting MOFs. bohrium.com

Use of Metal Clusters as Nodes: Employing metal clusters as nodes can lead to frameworks with higher connectivity and potentially greater porosity and stability. bohrium.com

These cationic MOFs with open channels exhibit notable properties, particularly in the realm of ion exchange. The positively charged framework can act as a platform for the capture of anionic species from solution. For instance, cationic TIPA-MOFs have demonstrated the ability to trap toxic oxoanions such as dichromate (Cr₂O₇²⁻) from aqueous solutions with high capacity and selectivity. nih.gov In some cases, this ion exchange process can be observed through single-crystal to single-crystal transformations, allowing for a detailed structural understanding of the host-guest interactions. bohrium.com

| Framework | Design Strategy | Channel Characteristics | Application |

| FIR-53 | Cationic framework with nitrate (B79036) counterions | Nanoscale channels | Capture of chromium oxoanions |

| FIR-54 | Cationic framework with nitrate counterions | Nanoscale channels | Capture of chromium oxoanions |

| [Ni(TIPA)(COO⁻)₂(H₂O)] | Small organic molecule (glycine) as auxiliary | 1D nano-scaled channels (6.3 × 7.2 Ų) | Not specified |

Hydrolytic and Chemical Stability of TIPA-Based Coordination Assemblies

The practical applications of MOFs are often contingent on their stability in various chemical environments, particularly in the presence of water. TIPA-based coordination assemblies have shown promising hydrolytic and chemical stability. nih.gov For instance, several cationic TIPA frameworks have been reported to exhibit high stability in water, common organic solvents, and air. nih.gov

Advanced Functional Properties and Applications of Tipa Derived Materials

Catalytic Efficacy of TIPA-Based Materials

The catalytic capabilities of materials incorporating the TIPA ligand are noteworthy, particularly in the fields of photocatalysis and heterogeneous organic synthesis. The inherent electronic properties of the TIPA ligand, combined with the catalytic activity of coordinated metal centers, give rise to materials with significant potential for driving chemical transformations.

Photocatalytic Degradation Mechanisms (e.g., Methylene (B1212753) Blue) by TIPA-MOFs and Coordination Polymers

TIPA-based metal-organic frameworks and coordination polymers have demonstrated considerable efficacy as photocatalysts for the degradation of organic pollutants in aqueous solutions. nih.govresearchgate.netmdpi.com The photocatalytic activity of these materials is rooted in their ability to absorb light and generate electron-hole pairs, which in turn produce reactive oxygen species that break down organic molecules.

A notable example is a silver-based coordination polymer, {Ag₉(TIPA)₆₉·12H₂O}n (Ag-TIPA), which has shown excellent performance in the photodegradation of ciprofloxacin (B1669076) and 4-nitrophenol (B140041) under UV-visible light irradiation. rsc.orgrsc.org The mechanism behind this enhanced activity is attributed to a metal-ligand charge transfer (MLCT) process. rsc.org This charge transfer extends the light absorption range of the material and improves the separation efficiency of the photogenerated electron-hole carriers, thereby increasing the quantum yield of the photocatalytic process. rsc.orgrsc.org The Ag-TIPA polymer was able to degrade 94% of ciprofloxacin within 2 hours and 96% of 4-nitrophenol within 75 minutes. rsc.org

Similarly, a zinc-based MOF, [Zn₂(TIPA)(4,4'-bpdc)₁.₅(H₂O)(NO₃)]·2(DMF)·H₂O, has been recognized for its interesting photocatalytic properties, which are linked to its low band gap. nih.gov The degradation of organic dyes such as methylene blue is a common benchmark for evaluating the photocatalytic performance of these materials. researchgate.netrsc.org The process generally involves the generation of highly reactive hydroxyl radicals (•OH) which are the primary species responsible for the oxidation and eventual mineralization of the dye molecules. nih.gov

Table 1: Photocatalytic Degradation Efficiency of TIPA-Based Materials

| Material | Pollutant | Degradation Efficiency | Time |

|---|---|---|---|

| Ag-TIPA | Ciprofloxacin | 94% | 120 min |

| Ag-TIPA | 4-Nitrophenol | 96% | 75 min |

Heterogeneous Catalysis in Organic Synthesis Utilizing TIPA-Derived Systems (e.g., C-H Functionalization with Pd catalysts)

The application of TIPA-derived systems in heterogeneous catalysis for organic synthesis, while an emerging area, holds significant promise. The porous and crystalline nature of TIPA-MOFs makes them excellent candidates for supporting and stabilizing metal nanoparticles, which are highly active catalysts in a variety of organic transformations. Palladium (Pd) nanoparticles, in particular, are widely used for C-C coupling reactions, such as Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions, as well as C-H functionalization. mdpi.comnih.govresearchgate.net

Immobilizing palladium nanoparticles on solid supports like MOFs can enhance their stability, prevent agglomeration, and allow for easy recovery and recycling of the catalyst. mdpi.com While specific studies detailing TIPA-MOFs as supports for Pd-catalyzed C-H functionalization are not extensively documented in the provided context, the principles of MOF-supported catalysis are directly applicable. The nitrogen-rich imidazole (B134444) groups of the TIPA ligand can serve as effective anchoring sites for palladium ions, which can then be reduced to form highly dispersed nanoparticles within the MOF pores. These confined nanoparticles would then act as active sites for catalytic reactions. The synergy between the porous architecture of the TIPA-MOF and the catalytic activity of the palladium nanoparticles could lead to enhanced catalytic performance, selectivity, and stability in reactions like C-H functionalization.

Adsorption and Separation Capabilities of TIPA-Based Materials

The well-defined porous structures of TIPA-based MOFs, characterized by high surface areas and tunable pore sizes, make them highly effective materials for the selective adsorption and separation of gases and the removal of contaminants from aqueous media.

Highly Selective Sorption of Hydrocarbon Gases and Small Molecules (e.g., C₂H₂, CO₂, C₂H₄ over CH₄) in TIPA-MOFs

TIPA-based MOFs have demonstrated remarkable selectivity in the adsorption of small hydrocarbon gases and carbon dioxide. nih.govrsc.orgfigshare.com This selectivity is crucial for industrial applications such as natural gas purification and acetylene (B1199291) separation. For instance, a cadmium-based MOF, [Cd(TIPA)Cl₂]·2(DMF)·H₂O, exhibits highly selective adsorption of acetylene (C₂H₂), carbon dioxide (CO₂), and ethylene (B1197577) (C₂H₄) over methane (B114726) (CH₄). nih.govfigshare.com

Another example, a nickel-based 2D microporous MOF, [Ni(TIPA)(COO⁻)₂(H₂O)]·2(DMF)₂(H₂O), has shown an ultrahigh selectivity for C₂H₂ over CH₄, with a selectivity value exceeding 100 at room temperature. rsc.org This exceptional selectivity is attributed to the specific interactions between the gas molecules and the framework, which are influenced by the pore size, shape, and the chemical nature of the internal surfaces of the MOF. The presence of functional groups within the pores can create preferential binding sites for certain gas molecules, leading to efficient separation.

Table 2: Gas Sorption Selectivity of TIPA-Based MOFs at Room Temperature

| Material | Gas Pair | Selectivity |

|---|---|---|

| [Ni(TIPA)(COO⁻)₂(H₂O)]·2(DMF)₂(H₂O) | C₂H₂/CH₄ | >100 |

Adsorptive Removal of Oxoanion Contaminants from Aqueous Media (e.g., Permanganate (B83412), Dichromate) using TIPA-MOFs

Cationic TIPA-based MOFs have been developed as effective adsorbents for the removal of toxic oxoanion contaminants from water. mdpi.comrsc.org These materials possess a positively charged framework, which facilitates the capture of negatively charged species through ion exchange. A cadmium-based cationic framework, [Cd(TIPA)₂(ClO₄⁻)₂]·(DMF)₃(H₂O), has demonstrated excellent capabilities for the sensing and sorption of Cr(VI) in the form of dichromate (Cr₂O₇²⁻) from aqueous solutions. rsc.org This MOF exhibits high sensitivity with a detection limit as low as 8 ppb and shows good repeatability in the sorption process. rsc.org The high porosity and stability of these TIPA-dominated MOFs make them powerful platforms for the capture of heavy-metal oxoanions. mdpi.com

Gas Storage Performance of TIPA-Metal-Organic Frameworks

The high stability and rich porous environment of TIPA-based frameworks make them excellent candidates for gas storage applications. mdpi.com The ability to store gases like hydrogen, a clean energy carrier, is a critical area of research. researchgate.netrsc.orgresearchgate.net The performance of MOFs in gas storage is largely dependent on their surface area, pore volume, and the strength of the interaction between the gas molecules and the framework. The design of TIPA-based MOFs with optimized pore structures and the introduction of open metal sites can enhance the binding affinity for gas molecules, thereby increasing the storage capacity at a given pressure and temperature. While specific quantitative data on the gas storage performance of TIPA-MOFs is not detailed in the provided context, their inherent porosity and the tunability of their structures position them as promising materials for this application. mdpi.com

Luminescent and Sensing Applications of TIPA-Constructed Materials

The unique photophysical properties and porous nature of materials constructed from Tris(4-(1H-imidazol-1-yl)phenyl)amine (TIPA) make them highly suitable for development as luminescent sensors. The triphenylamine (B166846) core of TIPA acts as a strong electron donor, which is beneficial for creating materials with interesting luminescence characteristics. acs.org Metal-Organic Frameworks (MOFs) built with the TIPA ligand, in particular, have shown significant promise in the selective and sensitive detection of various chemical species. acs.orgnih.gov

Engineering Porous Luminescent TIPA-MOFs for Chemical Sensing

For instance, three-dimensional frameworks are often desirable for sensing applications due to their high surface area and accessible pores. nih.gov The TIPA ligand, with its three imidazole groups, can coordinate with metal ions to form robust and porous structures. acs.org Researchers have synthesized MOFs where TIPA is combined with other organic linkers, such as 4,4'-biphenyldicarboxylate (B8443884) (4,4'-bpdc), to create complex architectures. acs.org The resulting porous frameworks can then be used to detect various analytes. The luminescent properties of these TIPA-based MOFs are a key feature, often stemming from the ligand itself. The interaction between an analyte and the MOF can lead to a change in the luminescent signal, such as quenching (decrease in intensity) or enhancement (increase in intensity), which forms the basis for detection. nih.gov The sensitivity and selectivity of these sensors can be tuned by modifying the chemical environment within the pores. acs.org

Fluorescence-Based Sensing of Analytes (e.g., Antibiotics) by TIPA-MOFs

Fluorescence-based sensing is a highly sensitive analytical technique, and TIPA-MOFs are emerging as promising platforms for this purpose. researchgate.netmdpi.com The detection of harmful substances, such as antibiotic residues in water and food, is a significant area of research where these materials can be applied. rsc.orgresearchgate.netnih.gov The general mechanism for sensing involves the interaction of the analyte with the MOF, which perturbs the fluorescence of the TIPA ligand.

Several mechanisms can be responsible for the change in fluorescence upon analyte detection:

Fluorescence Quenching: This is a common mechanism where the analyte interacts with the excited state of the fluorophore (the TIPA ligand in this case), leading to a decrease in fluorescence intensity. This can occur through processes like photo-induced electron transfer (PET) or Förster resonance energy transfer (FRET). mdpi.comresearchgate.net

Inner Filter Effect (IFE): If the absorption spectrum of the analyte overlaps with the excitation or emission spectrum of the TIPA-MOF, the analyte can absorb the excitation or emission light, leading to a decrease in the measured fluorescence intensity. mdpi.com

Turn-on Fluorescence: In some cases, the interaction with an analyte can lead to an enhancement of the fluorescence signal. This can happen if the analyte restricts the non-radiative decay pathways of the TIPA ligand or through other specific chemical interactions. mdpi.com

While specific studies on TIPA-MOFs for antibiotic detection are still developing, the principles are well-established with other luminescent MOFs. For example, nanoscale MOFs have been successfully used to detect various tetracycline (B611298) antibiotics with low detection limits. mdpi.comrsc.orgresearchgate.net Given the strong luminescent properties of the TIPA ligand, it is anticipated that TIPA-based MOFs could be highly effective sensors for antibiotics and other analytes. acs.org

| MOF System (Example) | Analyte | Detection Mechanism | Limit of Detection (LOD) | Reference |

| In-sbdc | Tetracyclines | Spectral Overlap | 0.28–0.30 μM | rsc.orgresearchgate.net |

| Al-MOF@Mo/Zn-MOF | Tetracyclines | IFE & PET | Not Specified | mdpi.com |

| BUT-179 | Tetracyclines | Not Specified | Nanomolar Level | nih.gov |

This table presents examples of antibiotic detection using various MOFs to illustrate the principles applicable to TIPA-based systems.

Investigation of Long-Persistent Phosphorescence in TIPA-Based MOFs

Long-persistent phosphorescence (LPP), also known as afterglow, is a phenomenon where a material continues to emit light for an extended period (seconds to hours) after the excitation source is removed. This property is highly desirable for applications such as bio-imaging, safety signage, and advanced sensing. MOFs are excellent candidates for achieving LPP due to their rigid structures, which can suppress non-radiative decay pathways and stabilize the triplet excited states necessary for phosphorescence. rsc.orgmdpi.com

The generation of LPP in MOFs typically involves:

Excitation: An external light source (e.g., UV light) excites the material to a higher energy state.

Intersystem Crossing: The excited electrons transition from a singlet state to a more stable triplet state.

Trapping: The electrons are captured in defect states or traps within the material.

De-trapping: Thermal energy at room temperature allows the electrons to gradually escape from the traps.

Phosphorescence: The de-trapped electrons return to the ground state, emitting light in the process.

While research into LPP is an active area for MOFs, specific examples based on the TIPA ligand are still emerging. However, the principles of designing LPP MOFs can be applied to TIPA-based systems. mdpi.com Strategies include introducing heavy metal ions to enhance intersystem crossing, creating specific defects to act as electron traps, and encapsulating phosphorescent guest molecules within the MOF pores. mdpi.com The triphenylamine core of TIPA, with its ability to participate in charge transfer processes, could potentially be leveraged to facilitate the charge separation and trapping needed for LPP. Research on other MOFs has demonstrated phosphorescence lifetimes of several seconds, indicating the potential for developing TIPA-MOFs with similar or enhanced afterglow properties. mdpi.comresearchgate.net

Ratiometric Sensing Strategies Employing TIPA-Derived Systems

Ratiometric fluorescence sensing is an advanced detection method that addresses many limitations of traditional intensity-based sensors. Instead of measuring the change in intensity at a single wavelength, ratiometric sensors measure the ratio of intensities at two different wavelengths. nih.gov This approach provides a built-in self-calibration, making the measurement more robust and less susceptible to fluctuations in excitation source intensity, probe concentration, and environmental conditions. mdpi.comnih.gov

A common strategy for creating a ratiometric sensor is to design a system with two distinct emission peaks:

Reference Signal: One peak remains stable and unresponsive to the analyte.

Response Signal: The other peak changes its intensity in the presence of the analyte.

TIPA-derived systems, particularly MOFs, can be engineered for ratiometric sensing. This could be achieved by incorporating a second luminophore into the TIPA-MOF structure, creating a dual-emission material. For example, lanthanide ions or fluorescent dyes could be encapsulated within the pores of a TIPA-MOF. The TIPA framework would provide one emission signal, while the guest species would provide the second. The detection would then be based on how the ratio of these two emissions changes upon interaction with an analyte, often through an energy transfer mechanism between the host framework and the guest molecule. nih.gov This strategy enhances the accuracy and reliability of the sensing platform, making TIPA-derived ratiometric sensors highly promising for practical applications in environmental monitoring and diagnostics. nih.govelsevierpure.com

Photoactive and Optoelectronic Properties of TIPA Materials

The electron-rich nature of the TIPA ligand makes it an excellent component for photoactive and optoelectronic materials. researchgate.net These materials can change their properties upon exposure to light, making them suitable for applications such as optical data storage, smart windows, and light-responsive devices. nih.govrsc.org

Mechanism of Photochromism in TIPA Hybrid Materials (e.g., Ligand-to-Ligand Electron Transfer with Zinc Phosphite)

Photochromism is the reversible transformation of a chemical species between two forms, having different absorption spectra, induced by electromagnetic radiation. nih.gov Hybrid materials combining the TIPA ligand with an inorganic framework, such as zinc phosphite (B83602), have been shown to exhibit photochromic behavior. researchgate.netnih.gov

The mechanism underlying the photochromism in these TIPA-zinc phosphite hybrids is attributed to a photo-induced ligand-to-ligand electron transfer (LLCT). researchgate.netucla.edu Unlike more common photochromic mechanisms that involve significant structural rearrangements of the photoactive molecule, this process is based on the transfer of an electron from an electron-donating ligand to an electron-accepting ligand within the material's crystal structure upon light irradiation. nih.gov

In the [Zn₂(HPO₃)₂(TIPA)]·2H₂O hybrid material, the process can be described as follows:

Initial State: In its ground state, the material is colorless or lightly colored. The TIPA ligand acts as the electron donor, while another component within the structure, potentially related to the phosphite or coordinated species, acts as the electron acceptor.

Photo-excitation: Upon irradiation with light (e.g., from a Xe-lamp), an electron is excited and transferred from the highest occupied molecular orbital (HOMO), which is primarily located on the electron-rich TIPA ligand, to the lowest unoccupied molecular orbital (LUMO) of the electron-accepting species. researchgate.net

Colored State: This electron transfer generates radical species, leading to the formation of a charge-separated state. This new electronic configuration results in a significant change in the material's absorption spectrum, causing it to develop a distinct color. nih.gov

Reversibility: The process is reversible. The colored state can revert to the original colorless state either thermally in the dark or by irradiation with light of a different wavelength.

This LLCT mechanism is advantageous because it can occur rapidly and without large-scale atomic motion, making it suitable for creating robust, fatigue-resistant photochromic materials. researchgate.net The ability to pre-design crystalline hybrid materials with specific electron donor and acceptor components, like TIPA and zinc phosphite, opens up possibilities for creating a new class of interactive and adaptive photochromic systems. researchgate.netnih.gov

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| TIPA | This compound |

| MOF | Metal-Organic Framework |

| 4,4'-bpdc | 4,4'-biphenyldicarboxylate |

| PET | Photo-induced Electron Transfer |

| FRET | Förster Resonance Energy Transfer |

| IFE | Inner Filter Effect |

| LPP | Long-Persistent Phosphorescence |

| LLCT | Ligand-to-Ligand Electron Transfer |

| HOMO | Highest Occupied Molecular Orbital |

| LUMO | Lowest Unoccupied Molecular Orbital |

Two-Photon Absorption and Charge Transport Characteristics (e.g., Hole Mobility) in TIPA-Containing Structures

The unique electronic structure of this compound (TIPA), which combines a triphenylamine (TPA) core with imidazole functionalities, suggests its potential for interesting two-photon absorption (TPA) and charge transport properties. The TPA core is a well-known electron-donating group and has been extensively utilized in the design of materials with high hole mobility and significant TPA cross-sections. The imidazole groups, on the other hand, can act as electron-accepting or electron-transporting moieties.

Tailoring Optical Properties through Push-Pull Electronic Architectures in TIPA-Based Systems

The concept of a "push-pull" electronic architecture is a powerful strategy for tuning the optical properties of organic molecules, and it is particularly relevant to systems based on this compound (TIPA). This design principle involves connecting an electron-donating (push) group to an electron-accepting (pull) group through a π-conjugated bridge. This arrangement leads to an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which can significantly influence the absorption and emission properties of the molecule.

In TIPA-based systems, the triphenylamine (TPA) core serves as a potent electron-donating moiety. The imidazole groups can function as electron-withdrawing or electron-transporting components. By strategically modifying the TIPA structure, it is possible to create push-pull systems with tailored optical responses. For instance, attaching strong electron-withdrawing groups to the imidazole rings would enhance the push-pull character, leading to a red-shift in the absorption and emission spectra and potentially increasing the Stokes shift.

The photophysical properties of such TIPA-based push-pull systems would be highly sensitive to the surrounding environment. The ICT state is often more polar than the ground state, leading to solvatochromism, where the emission wavelength shifts with the polarity of the solvent. This property can be exploited in the design of sensors and probes.

Ion Exchange Capacities of TIPA-Functionalized Materials

This compound (TIPA) has emerged as a versatile building block for the construction of functional materials, particularly cationic metal-organic frameworks (MOFs), which exhibit significant potential for ion exchange applications. The nitrogen-rich imidazole groups of TIPA are excellent linkers for coordinating with metal ions, leading to the formation of robust and porous frameworks. When these frameworks are synthesized with cationic character, they require charge-balancing anions within their pores. These anions are often mobile and can be exchanged with other anions from a surrounding solution.

Application in Capture of Toxic Heavy-Metal Oxoanions via Ion Exchange

A significant application of TIPA-functionalized materials is in the environmental remediation of water contaminated with toxic heavy-metal oxoanions, such as dichromate (Cr₂O₇²⁻) and permanganate (MnO₄⁻). These oxoanions are highly soluble and toxic, posing a severe threat to ecosystems and human health. Cationic MOFs derived from the TIPA ligand have demonstrated remarkable efficacy in capturing these pollutants through a rapid and selective ion-exchange process.

Researchers have synthesized several TIPA-based cationic MOFs that exhibit high porosity and stability in water. For instance, the MOFs designated as FIR-53 and FIR-54, which possess nanoscale channels, have shown a high capacity for chromium capture, exceeding 100 mg per gram of the material. The ion-exchange process is often so efficient that it can be observed through a single-crystal to single-crystal transformation, where the original anions in the MOF pores are replaced by the heavy-metal oxoanions without loss of the framework's crystallinity.

The mechanism of capture involves the electrostatic attraction between the positively charged framework and the negatively charged oxoanions. The porous nature of the TIPA-based MOFs provides a high density of accessible ion-exchange sites, leading to both high capacity and fast kinetics. For example, studies have shown that the exchange of nitrate (B79036) anions (NO₃⁻) within the pores of a TIPA-based MOF with dichromate anions can be completed in a very short time. The selectivity of these materials for specific oxoanions can also be tuned by modifying the pore size and the nature of the metal centers in the MOF.

Below is a table summarizing the ion exchange performance of a representative TIPA-based MOF for the capture of dichromate:

| TIPA-Based MOF | Target Oxoanion | Adsorption Capacity | Key Findings |

| FIR-53 | Cr₂O₇²⁻ | > 100 mg/g | Fast and efficient trapping-releasing processes. |

| [Ag₃(tipa)₂]₄·[Ag(tipa)]·(NO₃)₁₃ | Cr₂O₇²⁻ | High efficiency and recyclability | Cationic MOF with free NO₃⁻ in channels for exchange. |

| A cationic MOF | Cr₂O₇²⁻ | 0.93 mol/mol | High-performance capture and selectivity. |

These findings underscore the potential of TIPA-functionalized materials as a promising platform for the development of efficient and reusable sorbents for the removal of toxic heavy-metal oxoanions from water.

Computational and Theoretical Investigations of Tris 4 1h Imidazol 1 Yl Phenyl Amine and Its Derivatives

Computational Analysis of Electronic Structure in TIPA and its Coordination Complexes

Density Functional Theory (DFT) is a cornerstone of computational analysis for understanding the electronic structure of molecules like TIPA. nih.govmdpi.com These quantum mechanical calculations provide detailed information about the distribution of electrons within the molecule and the energies of its molecular orbitals.

The electronic character of TIPA is dominated by its triphenylamine (B166846) (TPA) core, which acts as an electron-donating unit. mdpi.com The three imidazole (B134444) substituents, being electron-withdrawing, create a "push-pull" electronic structure. mdpi.com This arrangement is fundamental to its photophysical and chemical properties. mdpi.com

Computational studies on TIPA and its coordination complexes typically focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are critical for predicting chemical reactivity and electronic properties. nih.gov For TIPA, the HOMO is generally localized on the electron-rich TPA core, while the LUMO is distributed over the imidazole rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that indicates the molecule's chemical reactivity and the energy required for electronic excitation. nih.gov A smaller gap suggests higher reactivity. nih.gov

When TIPA acts as a ligand in coordination complexes, its electronic structure is perturbed. DFT calculations can model these changes, showing how coordination to a metal center affects the energy levels of the HOMO, LUMO, and other molecular orbitals. This analysis is vital for understanding the electronic properties of the resulting metal-organic frameworks (MOFs) or discrete coordination complexes. researchgate.net For instance, calculations can predict whether the frontier orbitals of a TIPA-based complex are ligand-centered, metal-centered, or a hybrid, which in turn influences the material's optical and electronic behavior.

Table 1: Key Electronic Parameters Calculated for TIPA and Analogues This table is illustrative, based on typical findings for similar push-pull triphenylamine systems.

| Parameter | Typical Finding | Significance |

| HOMO Energy | Localized on the central triphenylamine core | Determines electron-donating ability |

| LUMO Energy | Distributed across the peripheral imidazole rings | Determines electron-accepting ability |

| HOMO-LUMO Gap | Relatively small due to push-pull nature | Indicates chemical reactivity and potential for charge transfer |

| Molecular Electrostatic Potential (MEP) | Negative potential around imidazole nitrogens | Predicts sites for electrophilic attack and metal coordination |

Molecular Modeling and Simulation of TIPA Coordination Interactions and Framework Assembly

Molecular modeling and simulation techniques, particularly Molecular Dynamics (MD), are employed to investigate the dynamic processes of TIPA coordinating with metal ions and the subsequent self-assembly into larger frameworks like MOFs. researchgate.netrsc.org These simulations provide a level of detail that is often inaccessible through experimental methods alone. researchgate.net

Simulations can model the initial steps of coordination, where TIPA ligands approach and bind to metal ions in solution. These models help to understand the preferred coordination geometries and the strength of the metal-ligand bonds. researchgate.net As a semi-rigid, tridentate ligand, TIPA can coordinate to metal centers in various ways, leading to different structural outcomes. mdpi.combohrium.com Computational models can explore the conformational flexibility of the TIPA molecule and how factors like solvent and counter-ions influence the coordination process. researchgate.net

For the assembly of TIPA-based MOFs, simulations can elucidate the mechanisms of crystal nucleation and growth. mdpi.com By modeling the interactions between TIPA-metal secondary building units (SBUs), researchers can understand how these units aggregate to form the final crystalline framework. mdpi.com These simulations can predict the most stable framework topologies and provide insights into how synthesis conditions (e.g., temperature, concentration) affect the outcome. mdpi.com This understanding is crucial for the rational design of new TIPA-based materials with desired pore sizes and functionalities. researchgate.net

Theoretical Prediction and Understanding of Functional Properties in TIPA-Based Systems

The push-pull electronic structure of TIPA makes it an excellent candidate for applications involving charge transfer. Computational chemistry is instrumental in elucidating these complex processes. Studies on analogous tripodal push-pull molecules, such as tris[4-(pyridin-4-yl)phenyl]amine (TPPA), have demonstrated that protonation or quaternization of the peripheral basic sites enhances intramolecular charge-transfer (ICT). nih.gov This enhancement is documented by calculated properties like HOMO/LUMO levels and hyperpolarizabilities. nih.gov

DFT calculations can model the electronic transitions that occur upon photoexcitation. For TIPA, this often involves the promotion of an electron from the HOMO (on the TPA core) to the LUMO (on the imidazole rings), resulting in a charge-separated excited state. cam.ac.uk This process is a form of ICT. In TIPA-based materials, other charge transfer mechanisms can also be computationally investigated, such as ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or even ligand-to-ligand charge transfer between TIPA and other linkers within a MOF. Understanding these pathways is key to designing materials for applications in optoelectronics, photocatalysis, and sensing.

TIPA-based MOFs have shown promise in gas storage and separation, as well as in the capture of toxic anions from water. mdpi.combohrium.com Grand Canonical Monte Carlo (GCMC) simulations are a powerful computational tool used to predict and understand the adsorption behavior of guest molecules within the pores of these materials. lammps.orgnih.govresearchgate.net

GCMC simulations can calculate the uptake capacity of various adsorbates (e.g., CO2, CH4, C2H2) in a TIPA-MOF at given temperatures and pressures. bohrium.com By analyzing the simulation results, researchers can identify the preferential binding sites for different guest molecules. lammps.org These sites are often determined by a combination of factors, including pore size, pore shape, and specific interactions between the guest molecule and the framework, such as van der Waals forces or electrostatic interactions with the TIPA ligand or metal nodes.

Furthermore, these simulations are crucial for predicting the selectivity of a TIPA-MOF for one component in a gas mixture over another. This is achieved by simulating the competitive adsorption of multiple gas species. The insights gained from GCMC studies can guide the design of new TIPA-MOFs with enhanced selectivity for specific applications, such as carbon capture or acetylene (B1199291) purification. lammps.orgresearchgate.net

Table 2: Applications of GCMC Simulations in TIPA-MOFs

| Application | Information Gained from GCMC | Relevance |

| Gas Storage | Adsorption isotherms, storage capacity | Evaluating potential for storing fuels like H₂ and CH₄ |

| Gas Separation | Adsorption selectivity (e.g., CO₂/N₂, C₂H₂/CH₄) | Designing materials for industrial purification processes |

| Anion Capture | Binding energies, preferential adsorption sites for oxoanions | Developing sorbents for environmental remediation |

Quantum chemical calculations are essential for interpreting and predicting the spectroscopic properties of TIPA and its derivatives. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for modeling electronic absorption spectra (UV-Vis). acs.orgnih.gov

By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can predict the absorption wavelengths and intensities. nih.gov This allows for the assignment of specific peaks in an experimental spectrum to particular electronic transitions, such as the π-π* transitions within the aromatic system or the ICT transitions characteristic of TIPA's push-pull structure. nih.gov These calculations can also model how the absorption spectrum changes upon coordination to a metal ion or modification of the TIPA ligand with different functional groups.

Similarly, DFT calculations can predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. This aids in the structural characterization of new TIPA-based compounds. For fluorescent TIPA derivatives, quantum chemical methods can also provide insights into the emission properties by calculating the geometry of the excited state and the energies of emission, helping to understand factors that influence fluorescence quantum yields. nih.gov

Computational Approaches to Structure-Property Relationship Elucidation in TIPA Materials

A primary goal of computational materials science is to establish clear relationships between a material's structure and its functional properties. For TIPA-based systems, computational approaches like Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are employed to achieve this. nih.govmdpi.comfarmaciajournal.com

These methods involve calculating a set of molecular descriptors for a series of TIPA derivatives. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological. researchgate.net A mathematical model is then developed to correlate these descriptors with an experimentally measured property, such as catalytic activity, gas adsorption capacity, or luminescence efficiency. farmaciajournal.com

Once a statistically robust QSAR/QSPR model is established, it can be used to predict the properties of new, yet-to-be-synthesized TIPA derivatives. farmaciajournal.com This predictive capability significantly accelerates the discovery of new materials by allowing researchers to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis. By identifying the key molecular descriptors that influence a particular property, these models provide fundamental insights into the structure-property relationships, enabling a more rational, targeted approach to materials design. nih.gov

Future Research Trajectories and Interdisciplinary Perspectives on Tris 4 1h Imidazol 1 Yl Phenyl Amine

Exploration of Novel TIPA-Based Architectures and Topological Motifs

The future design of TIPA-based materials is trending towards the deliberate construction of novel architectures with precisely controlled topologies to unlock unprecedented properties. The semi-rigid, star-like structure of TIPA is particularly conducive to forming diverse and complex networks. mdpi.com

Future research will likely focus on several key areas:

Predictive Design through Computational Modeling: A significant frontier is the use of computational and machine learning models to predict the assembly of TIPA with various metal ions and auxiliary ligands. arxiv.orgresearchgate.net By simulating interactions and predicting stable framework topologies, researchers can move beyond serendipitous discovery towards the rational design of materials with targeted pore sizes, shapes, and functionalities. This approach can accelerate the discovery of novel MOFs for specific applications. researchgate.net

Mixed-Ligand Strategies for Complexity: The combination of TIPA with other organic linkers, particularly polycarboxylates, has proven to be a fruitful strategy for generating fascinating and complex topologies, including polycatenated, polyrotaxanated, and high-fold interpenetrating frameworks. mdpi.com Future work will explore a wider array of secondary linkers with different geometries, lengths, and functionalities to create even more sophisticated architectures, such as metal-organic nanotubes (MONTs). acs.org

Discovery of Novel Topological Nets: While established topologies like (6, 3) honeycomb and (4, 4) square grids are common, the potential for discovering entirely new topological nets with TIPA remains high. nih.govrsc.org For instance, a unique 5,5-c net of the 5,5T188 topological type was recently discovered in a silver(I) coordination polymer, highlighting the potential for uncovering unprecedented structural motifs. mdpi.com A systematic exploration of different metal ions, particularly those with varied coordination geometries, and reaction conditions will be crucial in this endeavor. nih.gov

| Framework | Metal Ion | Auxiliary Ligand | Resulting Topology/Architecture | Reference |

| [Mn(tib)2(H2O)4]SO4 | Mn(II) | None (tib is a similar tripodal ligand) | 2D honeycomb network with (6, 3) topology | rsc.org |

| [Co(tib)2(H2O)4]SO4 | Co(II) | None (tib is a similar tripodal ligand) | 2D honeycomb network with (6, 3) topology | rsc.org |

| Complex 1 (Zn-TIPA) | Zn(II) | Varied Polycarboxylates | Self-catenating 3D framework (decomposed to two interpenetrating (4,6)-coordinated nets) | acs.org |

| Complex 3 (Zn-TIPA) | Zn(II) | pdac (a polycarboxylate) | 1D single-wall metal-organic nanotube (SWMONT) | acs.org |

| {Ag2(bib)32}n | Ag(I) | None (bib is a related bipodal ligand) | 3D coordination polymer with a unique 5,5-c net (5,5T188 topology) | mdpi.com |

This table presents examples of how different metal ions and the use of auxiliary ligands with tripodal or related imidazole (B134444) linkers can generate diverse and novel network topologies.

Expanding the Functional Scope of TIPA-Enabled Material Applications

While TIPA-based MOFs have demonstrated success in gas separation and environmental remediation, future research aims to harness the unique electronic and optical properties of the TIPA ligand for a broader range of advanced applications. mdpi.comrsc.org

Optoelectronics and Photonics: The triphenylamine (B166846) core of TIPA is an octupolar nonlinear optical chromophore known for two-photon absorption and upconverted emission. mdpi.com This intrinsic property is currently underexploited. Future research will focus on designing TIPA-based MOFs as new platforms for polarized light materials and upconversion materials. By preparing chiral frameworks, for instance, materials for circularly polarized luminescence could be developed. mdpi.com The excellent hole-transfer nature of TIPA also suggests its potential use in photovoltaic devices, such as interlayers in perovskite solar cells, to improve charge extraction and stability. rsc.orgrsc.org

Advanced Catalysis: The tunable pore environment and high density of nitrogen donor sites make TIPA-based frameworks promising candidates for heterogeneous catalysis. alfa-chemistry.com Future work will involve the incorporation of catalytically active metal sites and the functionalization of the TIPA ligand itself to create highly selective and efficient catalysts. The integration of TIPA MOFs with other materials, such as graphene or metal nanoparticles, could lead to hybrid catalysts with enhanced performance. mdpi.com

Specialized Sensing and Capture: Building on the demonstrated ability of TIPA-based cationic frameworks to sense and capture toxic oxoanions like chromate (B82759) (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) with high sensitivity, future efforts will target a wider range of environmental pollutants and biologically relevant molecules. mdpi.comrsc.org The development of ratiometric fluorescence sensing, where guest emitters are encapsulated within the porous host framework, offers a pathway to more precise and reliable detection. nih.gov

| Application Area | Key Property of TIPA | Future Research Direction | Potential Impact |

| Gas Separation | High porosity, tunable channels | Design of frameworks with ultra-microporous channels and exposed functional groups (e.g., carboxylic acids). | Achieving record-high selectivity for light hydrocarbons (e.g., C₂H₂/CH₄). rsc.org |

| Environmental Sensing | Cationic framework, luminescence | Encapsulation of guest emitters for ratiometric fluorescence sensing of various pollutants. | Ultra-sensitive and highly selective detection of toxic ions (e.g., Cr₂O₇²⁻) in aqueous solutions. nih.govrsc.org |

| Optoelectronics | Triphenylamine core (nonlinear optical chromophore) | Synthesis of chiral MOFs for circularly polarized luminescence; development of upconversion materials. | Creation of novel materials for advanced optical and photonic devices. mdpi.com |

| Photovoltaics | Excellent hole-transfer capability | Integration as interlayers in solar cells to enhance charge transport and device stability. | Improved efficiency and longevity of next-generation solar energy technologies. rsc.orgrsc.org |

Strategic Integration of TIPA in Multifunctional Hybrid Systems

The integration of TIPA-based MOFs into larger, multifunctional systems represents a critical step towards practical applications. Hybridizing these crystalline materials with polymers and other functional components can create composites that leverage the strengths of each constituent. semanticscholar.orgresearchgate.net

Covalent Functionalization: Modifying the external surface of TIPA-MOF particles with functional groups that can covalently bond with the polymer matrix. mdpi.com

"Grafting From/To" Techniques: Initiating polymerization directly from the MOF surface ("grafting from") or attaching pre-synthesized polymer chains ("grafting to") to create a seamless interface. mdpi.com

In-situ Polymerization: Conducting polymerization within the pores of a TIPA framework to create highly uniform and integrated MOF/polymer hybrids. rsc.org

These advanced hybrid materials are envisioned for applications beyond gas separation, including catalytic membranes, protective textiles capable of neutralizing chemical agents, and biomedical devices for controlled drug delivery. semanticscholar.orgmdpi.comrsc.org

Development of Advanced In-Situ Characterization Techniques for TIPA-Materials

To rationally design and optimize TIPA-based materials, a deep understanding of their dynamic behavior under operational conditions is essential. The future in this domain lies in the widespread adoption of operando spectroscopy, a methodology that couples the real-time spectroscopic characterization of a material with the simultaneous measurement of its functional performance (e.g., catalytic activity). researchgate.netnih.gov

This approach moves beyond static in-situ snapshots to provide a continuous view of a material's structure-activity relationship. researchgate.net Future research will increasingly rely on a suite of advanced operando techniques to probe TIPA-based systems: